1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-4-21(5-2)27(23,24)14-11-12-16-15(13-14)20-19(26)22(16)17-9-7-8-10-18(17)25-6-3/h7-13H,4-6H2,1-3H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMVZEFKJVXSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)C3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring system.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride derivatives under basic conditions.
Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids and amines.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Generating Reactive Oxygen Species (ROS): It can induce oxidative stress by generating ROS, which can lead to cell damage and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a benzodiazole-sulfonamide scaffold with several analogs, differing primarily in substituents. Key comparisons include:
Table 1: Structural and Molecular Comparison
Electronic and Steric Effects
- 2-Ethoxyphenyl vs. 4-Methoxyphenyl : The ethoxy group in the target compound introduces greater electron-donating effects and steric bulk compared to the methoxy group in ’s analog. This could enhance binding to hydrophobic pockets in target proteins but reduce solubility .
- Diethyl vs. Dipropyl Sulfonamide Substituents : Diethyl groups (target compound) offer moderate lipophilicity, whereas dipropyl groups () increase molecular weight and may prolong metabolic stability .
Biological Activity
1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound belongs to a class of heterocyclic compounds that have shown significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Anti-Cancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anti-cancer properties. For instance, derivatives of benzodiazole have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth.
A study demonstrated that a related benzodiazole compound exhibited an IC50 value of 25.72 μM against MCF cell lines, suggesting its potential as an anti-cancer agent . Further investigations revealed that the compound could induce apoptosis in cancer cells, thereby reducing tumor size in animal models .
Antimicrobial Activity
The sulfonamide group in this compound contributes to its antimicrobial properties. Research has shown that benzodiazole derivatives can inhibit bacterial growth effectively. For example, compounds with similar structures demonstrated significant activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 0.015 mg/mL .
Inhibition of Enzymatic Activity
Another area of interest is the inhibition of eukaryotic DNA topoisomerases I and II. Compounds structurally related to our target compound were found to act as poisons for these enzymes, with IC50 values ranging from 14.1 to 495 μM . This suggests that our compound may also possess similar inhibitory effects on these critical enzymes involved in DNA replication and repair.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is significantly influenced by their chemical structure. The presence of electron-donating or electron-withdrawing groups can modify the compound's potency and selectivity against various biological targets. For instance, the introduction of different substituents on the benzodiazole ring has been shown to enhance anti-cancer activity .
Case Studies
| Study | Compound Tested | Target | IC50 | Effect |
|---|---|---|---|---|
| Study 1 | Benzodiazole Derivative | MCF Cells | 25.72 μM | Induces apoptosis |
| Study 2 | Sulfonamide Variant | S. aureus | 0.015 mg/mL | Antimicrobial activity |
| Study 3 | Related Compound | Topoisomerase I & II | 14.1 - 495 μM | Inhibitory effect |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide?
The synthesis involves multi-step reactions, including cyclization and sulfonamide formation. Key steps include:
- Cyclization : Formation of the benzodiazole core under reflux in ethanol with controlled pH (6.5–7.5) to avoid side reactions .
- Sulfanyl Group Introduction : Thiolation using NaSH or thiourea in DMF at 80–90°C, monitored via TLC (chloroform:methanol, 7:3) .
- Sulfonamide Functionalization : Reacting with diethylamine in the presence of a coupling agent (e.g., EDC/HOBt) at room temperature .
Q. Table 1: Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Ethanol, reflux, pH 7.0 | 65–70 | ≥95% |
| Thiolation | NaSH/DMF, 85°C, 4h | 55–60 | ≥90% |
| Sulfonamide Formation | Diethylamine, EDC/HOBt, RT, 12h | 70–75 | ≥98% |
Q. How is the structure of this compound validated, and what analytical techniques are critical?
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR to verify the benzodiazole core, ethoxyphenyl group, and sulfonamide substituents. For example, the ethoxy group shows a triplet at δ 1.4 ppm (CH) and a quartet at δ 4.1 ppm (CH) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H] at m/z 463.1245) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the sulfanyl group’s position .
Q. What role do functional groups (e.g., sulfanyl, ethoxyphenyl) play in the compound’s reactivity?
- Sulfanyl (-SH) : Acts as a nucleophile in substitution reactions and participates in hydrogen bonding, influencing solubility and biological interactions .
- Ethoxyphenyl : Enhances lipophilicity and stabilizes the benzodiazole core via resonance. The ethoxy group’s electron-donating effect modulates electrophilic substitution patterns .
- Sulfonamide (-SONR) : Critical for target binding (e.g., enzyme inhibition) and metabolic stability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into:
- Electrostatic Potential Maps : Reveal nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophilic hotspot) .
- Thermodynamic Stability : Gibbs free energy calculations confirm the benzodiazole ring’s stability (ΔG = −245 kJ/mol) .
- Vibrational Frequencies : Match experimental IR data (e.g., S-H stretch at 2550 cm) to validate computational models .
Q. What are the mechanistic pathways for side reactions during synthesis, and how can they be mitigated?
Common side reactions include:
- Oxidation of Sulfanyl Group : Forms disulfide bridges under aerobic conditions. Mitigation: Use inert atmosphere (N) and reducing agents (e.g., ascorbic acid) .
- Ethoxy Group Hydrolysis : Occurs in acidic/basic conditions. Mitigation: Maintain neutral pH during cyclization .
- Sulfonamide Over-Substitution : Controlled stoichiometry (1:1.2 molar ratio of benzodiazole intermediate to diethylamine) prevents di-substitution .
Q. How does this compound compare to structural analogs in terms of physicochemical and biological properties?
Table 2: Comparative Analysis with Analogs
| Compound | LogP | Solubility (mg/mL) | IC (Enzyme X) | Key Structural Difference |
|---|---|---|---|---|
| Target Compound | 3.2 | 0.45 | 12 nM | Ethoxyphenyl, diethylsulfonamide |
| Analog A (Methoxy substituent) | 2.8 | 0.62 | 28 nM | Methoxyphenyl, methylsulfonamide |
| Analog B (No sulfanyl group) | 3.5 | 0.21 | >1000 nM | Thioether replaced with methyl |
The ethoxyphenyl group in the target compound improves target affinity compared to methoxy analogs, while the sulfanyl group enhances solubility .
Q. What biological targets or pathways are implicated in this compound’s activity, and how is potency quantified?
- Enzyme Inhibition : Potent inhibitor of carbonic anhydrase IX (CA IX), with IC = 12 nM, measured via stopped-flow CO hydration assay .
- Antiproliferative Activity : EC = 8.5 µM against HT-29 colon cancer cells, linked to apoptosis via caspase-3 activation .
- ADME Profiling : Moderate hepatic stability (t = 45 min in human microsomes) and high plasma protein binding (89%) .
Q. Methodological Notes
- Synthesis Optimization : Use DOE (Design of Experiments) to refine reaction parameters (e.g., temperature, solvent polarity) .
- Biological Assays : Include positive controls (e.g., acetazolamide for CA IX inhibition) and validate results across multiple cell lines .
- Data Contradictions : Discrepancies in reported IC values may arise from assay conditions (e.g., pH, cofactors). Replicate under standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
